molecular formula C13H14BrNO2 B1366534 Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate CAS No. 72016-68-3

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

Cat. No. B1366534
CAS No.: 72016-68-3
M. Wt: 296.16 g/mol
InChI Key: GNAIWTYKMSIQQR-UHFFFAOYSA-N
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Patent
US05510368

Procedure details

A mixture of 4-bromophenylhydrazine hydrochloride (2.23 g, 10 mmol) and ethyl levulinate (1.58 g, 11 mmol) in 10 mL HOAc was heated to reflux for 20 h. The HOAc was removed under vaccum. The residue was dissolved in 10 mL EtOH. A solution of HCl in dioxane (12 mmol, 4M solution) was added. The mixture was heated to reflux for 4 h. The mixture was concentrated under vacuum and the residue was purified by flash chromatography on silica gel, eluting with 20% EtOAc in hexane to afford 2.1 g (78%) of the title compound.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[C:11]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:12][CH2:13][C:14]([CH3:16])=O.Cl.O1CCOCC1>CC(O)=O>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:14]([CH3:16])=[C:13]2[CH2:12][C:11]([O:18][CH2:19][CH3:20])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
1.58 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
12 mmol
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The HOAc was removed under vaccum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10 mL EtOH
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 20% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(NC2=CC1)C)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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